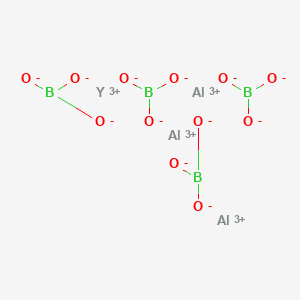
2,3-Naphthalocyaninebis(trihexylsilyloxide)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): is an organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique optical properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine with trihexylsilyl chloride in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The trihexylsilyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Modified silicon phthalocyanine derivatives.
Applications De Recherche Scientifique
Chemistry: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is used as a catalyst in various organic reactions due to its unique electronic properties .
Biology: In biological research, this compound is used as a fluorescent probe for imaging applications .
Medicine: It is explored for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation .
Industry: The compound is used in the manufacturing of optical devices, including sensors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species . These reactive oxygen species can induce cell damage and apoptosis, making the compound useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Silicon phthalocyanine: Similar in structure but lacks the trihexylsilyl groups.
Silicon naphthalocyanine: Similar but with different substituents.
Uniqueness: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its enhanced solubility and stability provided by the trihexylsilyl groups . This makes it more suitable for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C84H102N8O2Si3 |
|---|---|
Poids moléculaire |
1340.0 g/mol |
Nom IUPAC |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H102N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h25-32,39-46,53-60H,7-24,33-38,47-52H2,1-6H3 |
Clé InChI |
UHZAFCVNWQGRLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6C7=CC8=CC=CC=C8C=C7C(=N6)N=C9N1C(=NC1=NC(=N3)C2=CC3=CC=CC=C3C=C21)C1=CC2=CC=CC=C2C=C19)O[Si](CCCCCC)(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
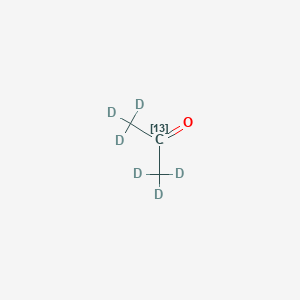
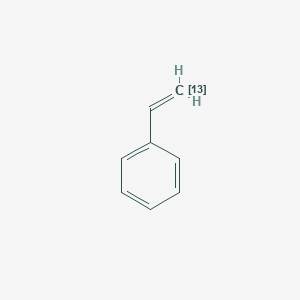
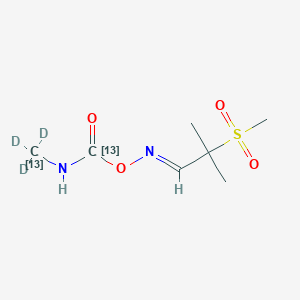
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
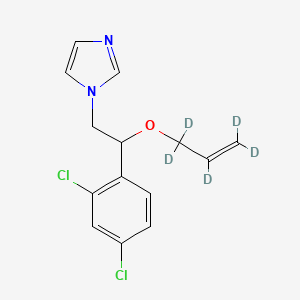
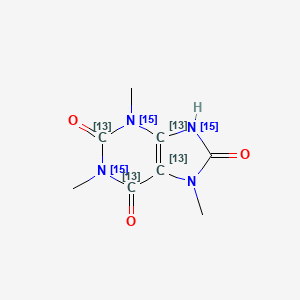
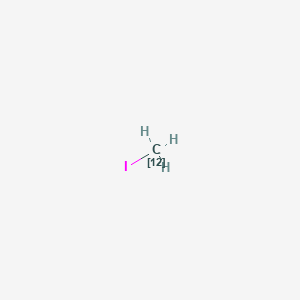
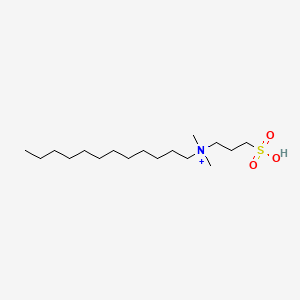
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)

